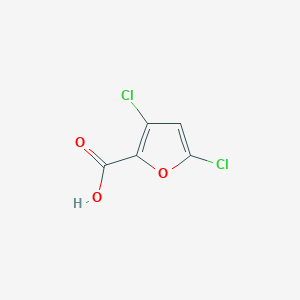
1-Oleoyl-2-linoleoyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol, a type of glycerolipid, that contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position. This compound is significant in lipid biochemistry and has been found in various food products, such as raw and dry-cured Iberian ham.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid and linoleic acid. The reaction typically involves heating glycerol with a mixture of oleic acid and linoleic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using glycerol derived from natural sources, such as vegetable oils or animal fats. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oleoyl-2-linoleoyl-rac-glycerol can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.
Hydrolysis: Hydrolysis can be performed using aqueous acid or base.
Major Products Formed:
Oxidation: Formation of oxo-derivatives and hydroperoxides.
Reduction: Production of reduced forms of the fatty acids.
Hydrolysis: Release of free fatty acids and glycerol.
Applications De Recherche Scientifique
1-Oleoyl-2-linoleoyl-rac-glycerol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a model compound for studying lipid metabolism and the role of diacylglycerols in cellular processes. Additionally, it is used in the development of food products to understand the impact of different fatty acid compositions on texture, stability, and nutritional value.
Mécanisme D'action
The mechanism by which 1-oleoyl-2-linoleoyl-rac-glycerol exerts its effects involves its interaction with enzymes and receptors involved in lipid metabolism. It can act as a substrate for lipases, leading to the release of free fatty acids, which can then be utilized in various metabolic pathways. The compound also influences membrane fluidity and signaling pathways related to lipid metabolism.
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-rac-glycerol
1,2-Dilinoleoyl-rac-glycerol
1,2-Dipalmitoyl-rac-glycerol
1,2-Distearoyl-rac-glycerol
Propriétés
Formule moléculaire |
C39H70O5 |
|---|---|
Poids moléculaire |
619.0 g/mol |
Nom IUPAC |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3 |
Clé InChI |
BLZVZPYMHLXLHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)

![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)


![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
